
1-allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a chemical compound that belongs to the imidazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 1-allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It also inhibits the growth of cancer cells by interfering with the cell cycle and DNA replication. The antimicrobial activity of the compound is believed to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell membrane integrity. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole in lab experiments is its potent anticancer and antimicrobial activity. It is also relatively stable and easy to handle. However, the synthesis method is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. One possible direction is to investigate its potential as a lead compound for the development of novel anticancer and antimicrobial agents. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, the compound could be studied for its potential applications in other fields, such as material science and catalysis.
Synthesis Methods
The synthesis of 1-allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole involves the reaction of 4-bromoacetophenone with allylamine, followed by the reaction of the resulting product with 4-fluorobenzyl chloride and thioacetic acid. The final product is obtained by cyclization of the resulting intermediate product with ammonium acetate. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-Allyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2S/c1-2-11-23-18(15-5-7-16(20)8-6-15)12-22-19(23)24-13-14-3-9-17(21)10-4-14/h2-10,12H,1,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGUPOXEQIQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


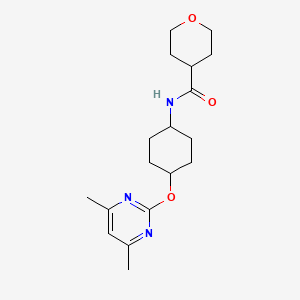
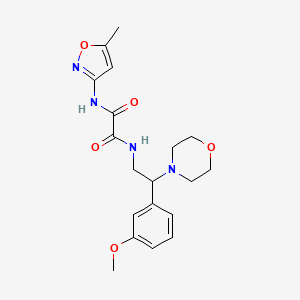

![3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2902677.png)
![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)
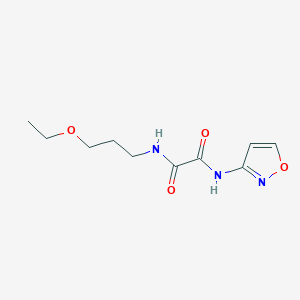
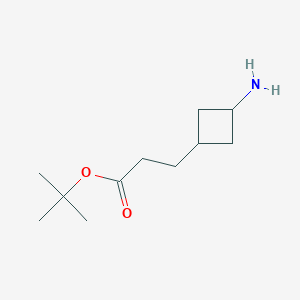
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
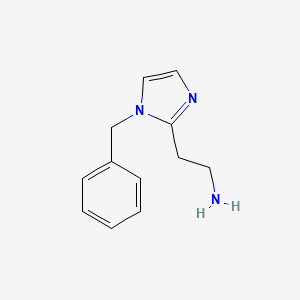
![(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902688.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2902689.png)
![6-[[[3-[(2,4-dichlorophenyl)methoxy]benzoyl]amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2902690.png)
